1-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 4-methoxyphenylacetic acid, and appropriate pyrrole derivatives. The key steps may involve:
Condensation reactions: To form the chromeno-pyrrole core.
Bromination: Introduction of the bromine atom at the 4-position of the phenyl ring.
Methoxylation: Introduction of the methoxy group on the phenyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Cellular uptake: Transport into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-3,9-dione
- 1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific structural features, such as the presence of both bromine and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H20BrNO4 |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20BrNO4/c1-31-19-12-6-16(7-13-19)14-15-28-23(17-8-10-18(27)11-9-17)22-24(29)20-4-2-3-5-21(20)32-25(22)26(28)30/h2-13,23H,14-15H2,1H3 |
InChI Key |
QPMUJBMCGNBMRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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